2-Phenylethyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

説明

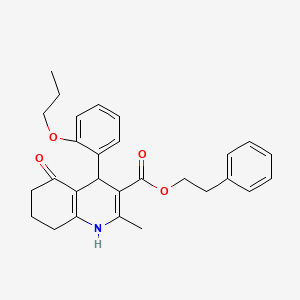

The compound 2-phenylethyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic core with ester and aryl substituents. Its structure includes a 2-propoxyphenyl group at position 4 and a 2-phenylethyl ester at position 3 (Figure 1).

特性

IUPAC Name |

2-phenylethyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO4/c1-3-17-32-24-15-8-7-12-21(24)26-25(19(2)29-22-13-9-14-23(30)27(22)26)28(31)33-18-16-20-10-5-4-6-11-20/h4-8,10-12,15,26,29H,3,9,13-14,16-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJGPYYMGUTUTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OCCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Phenylethyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple functional groups that may interact with biological systems in various ways. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

The compound has the following characteristics:

- Molecular Formula : C35H37NO5

- Molecular Weight : 551.67 g/mol

- IUPAC Name : this compound

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within the body. These interactions can modulate enzymatic activities and receptor functions. The exact mechanisms are still under investigation but may involve:

- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways.

- Enzyme Modulation : It may inhibit or activate certain enzymes involved in metabolic processes.

Anticancer Activity

Research indicates that compounds similar to 2-Phenylethyl 2-methyl-5-oxo have shown promise in anticancer studies. For instance, quinoline derivatives have been noted for their cytotoxic effects on various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction via caspase activation | |

| MCF7 | 20 | Inhibition of cell proliferation | |

| A549 | 25 | Mitochondrial disruption |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it exhibits activity against both gram-positive and gram-negative bacteria. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Cytotoxicity in Cancer Cells : A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of hexahydroquinoline derivatives on breast cancer cells. The results indicated a significant decrease in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.

- Antimicrobial Efficacy : Research conducted at a university laboratory assessed the antimicrobial properties of various quinoline derivatives. The compound demonstrated notable efficacy against several pathogenic strains, highlighting its potential use as a lead compound in drug development.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of hexahydroquinoline derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Substituent and Ester Group Comparisons

*Calculated molecular weight based on formula.

Key Observations :

Crystallographic and Conformational Insights

Crystal structure analyses reveal how substituents influence molecular packing and stability:

Table 2: Crystallographic Data Comparison

Key Observations :

Pharmacological Activity Trends

While direct activity data for the target compound is unavailable, analogs provide insights into structure-activity relationships (SAR):

- Anti-HIV Activity : Piroxicam analogs with EC50 values of 20–25 µM (e.g., ) highlight the importance of bulky aryl groups for inhibiting viral integrase . The target compound’s 2-propoxyphenyl group aligns with this trend.

- Anti-inflammatory Effects : The 2-chlorophenyl analog () shows efficacy at low dosages, suggesting halogenated substituents enhance potency .

- Calcium Channel Modulation: 1,4-Dihydropyridine derivatives (e.g., ) demonstrate calcium modulatory properties, which may extend to hexahydroquinoline analogs with similar ester groups .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this hexahydroquinoline derivative?

The synthesis typically involves:

- Condensation : Reacting a substituted benzaldehyde (e.g., 2-propoxyphenyl aldehyde) with an amine or ketone precursor to form an imine intermediate. Acid catalysts like p-toluenesulfonic acid (PTSA) are often used .

- Cyclization : The intermediate undergoes cyclization under reflux (e.g., in ethanol or acetic acid) to form the hexahydroquinoline core. Temperature control (70–90°C) and reaction time (6–12 hours) are critical to avoid side products .

- Esterification : Introducing the phenylethyl ester group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP . Key conditions to monitor include solvent polarity, catalyst concentration, and exclusion of moisture.

Q. Which spectroscopic techniques are essential for structural validation?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm the hexahydroquinoline scaffold. For example, the 5-oxo group appears as a carbonyl signal at ~200 ppm in ¹³C NMR .

- FTIR : Confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹, ketone at ~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How do functional groups influence reactivity and bioactivity?

- Phenylethyl Ester : Enhances lipid solubility, improving membrane permeability for pharmacological studies .

- Propoxyphenyl Group : Ether linkages may participate in hydrogen bonding with biological targets (e.g., enzymes), as seen in similar derivatives with anti-inflammatory activity .

- Hexahydroquinoline Core : The partially saturated ring system allows conformational flexibility for target binding, as observed in calcium channel modulators .

Advanced Research Questions

Q. What strategies optimize synthetic yield in multi-step protocols?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve cyclization efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) can enhance intermediate stability during esterification .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water) to isolate high-purity product .

Q. How to resolve contradictions in reported biological activity data?

- Comparative Assays : Standardize assays (e.g., broth microdilution for antimicrobial activity) across studies to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing propoxyphenyl with chlorophenyl) to isolate contributing groups .

- Meta-Analysis : Pool data from analogs (e.g., ethyl 4-(2-chlorophenyl) derivatives) to identify trends in IC₅₀ values .

Q. What methods elucidate the compound’s mechanism of enzyme inhibition?

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes (e.g., cyclooxygenase) .

- Molecular Docking : Simulate binding interactions with enzymes (e.g., using AutoDock Vina) to predict active site engagement .

- Fluorescence Quenching : Monitor changes in enzyme fluorescence upon compound binding to estimate binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。